

Application Notes: MCB-613 for Interrogation of the KEAP1-NRF2 Pathway

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Compound of Interest

Compound Name: MCB-613

Cat. No.: B161137

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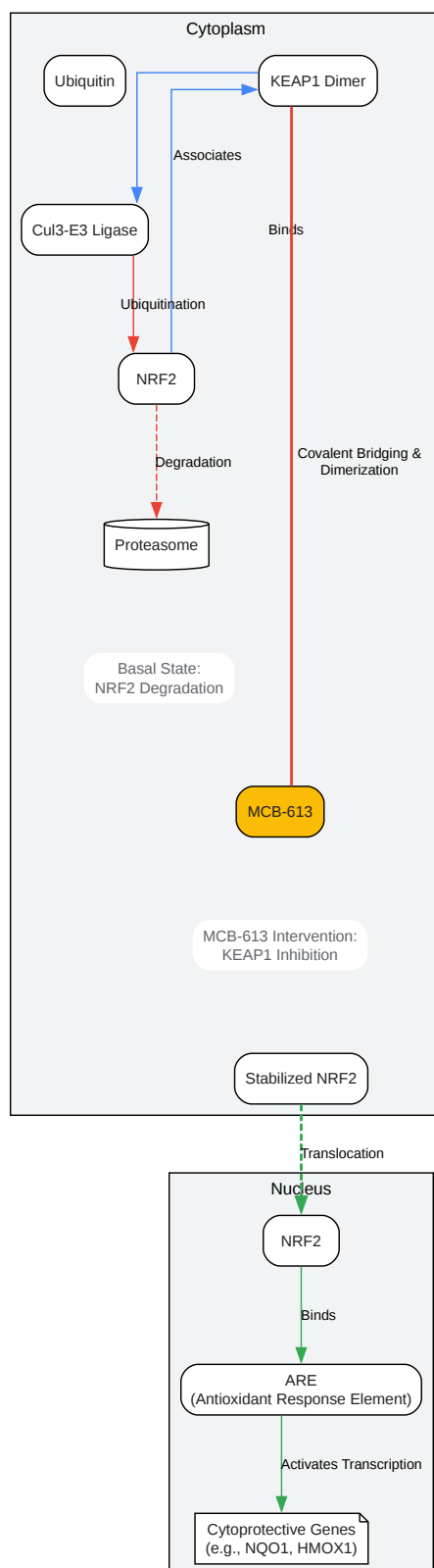
Introduction

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under normal conditions, KEAP1, acting as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase, targets the transcription factor NRF2 for ubiquitination and subsequent degradation by the proteasome.[1] This process maintains low basal levels of NRF2. In response to stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that inhibits NRF2 ubiquitination.[1] Stabilized NRF2 then accumulates and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a suite of cytoprotective genes.[2][3]

MCB-613 is a small molecule that has been identified as a potent tool for studying this pathway. Initially characterized as a steroid receptor coactivator (SRC) stimulator, recent research has definitively identified KEAP1 as a direct molecular target.[4][5] **MCB-613** acts as a covalent inhibitor of KEAP1.[4][6][7] It possesses two distinct Michael acceptor sites that enable it to tether two KEAP1 monomers together, inducing covalent dimerization.[4][8] This perturbation of KEAP1 function leads to its destabilization and prevents it from facilitating the degradation of NRF2.[4] Consequently, treatment with **MCB-613** results in the stabilization and accumulation of NRF2, leading to the activation of its downstream transcriptional program.[4] These characteristics make **MCB-613** a valuable chemical probe for researchers studying the regulation and therapeutic potential of the KEAP1-NRF2 pathway.

Mechanism of Action of **MCB-613** in the KEAP1-NRF2 Pathway

The diagram below illustrates the canonical KEAP1-NRF2 signaling pathway and the specific mechanism by which **MCB-613** induces NRF2 activation.



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Caption: Mechanism of **MCB-613** action on the KEAP1-NRF2 pathway.

Quantitative Data Summary

The following table summarizes the concentrations of **MCB-613** used in various experimental settings and their observed effects, providing a reference for dose selection in future studies.

Compound	Assay Type	Cell Line / System	Concentration / Dose	Observed Effect	Reference
MCB-613	KEAP1 Dimerization	PC9, WZR12 (NSCLC)	1-10 μ M (1 hr)	Dose-dependent increase in dimeric KEAP1 (~160 kDa) and decrease in monomeric KEAP1.	[4]
MCB-613	Thermal Shift Assay	Purified His6-KEAP1	1-100 μ M	Dose-dependent decrease in KEAP1 melting temperature (T_m), indicating direct binding and destabilization.	[4]
MCB-613	SRC Transcriptional Activity	HeLa Cells	5-8 μ M (24 hrs)	Potent stimulation of SRC-1, SRC-2, and SRC-3 transcriptional activity in luciferase reporter assays.	[5][9]
MCB-613	Endogenous Gene Expression	MDA-MB-231 Cells	6-8 μ M (24 hrs)	Increased mRNA expression of	[10]

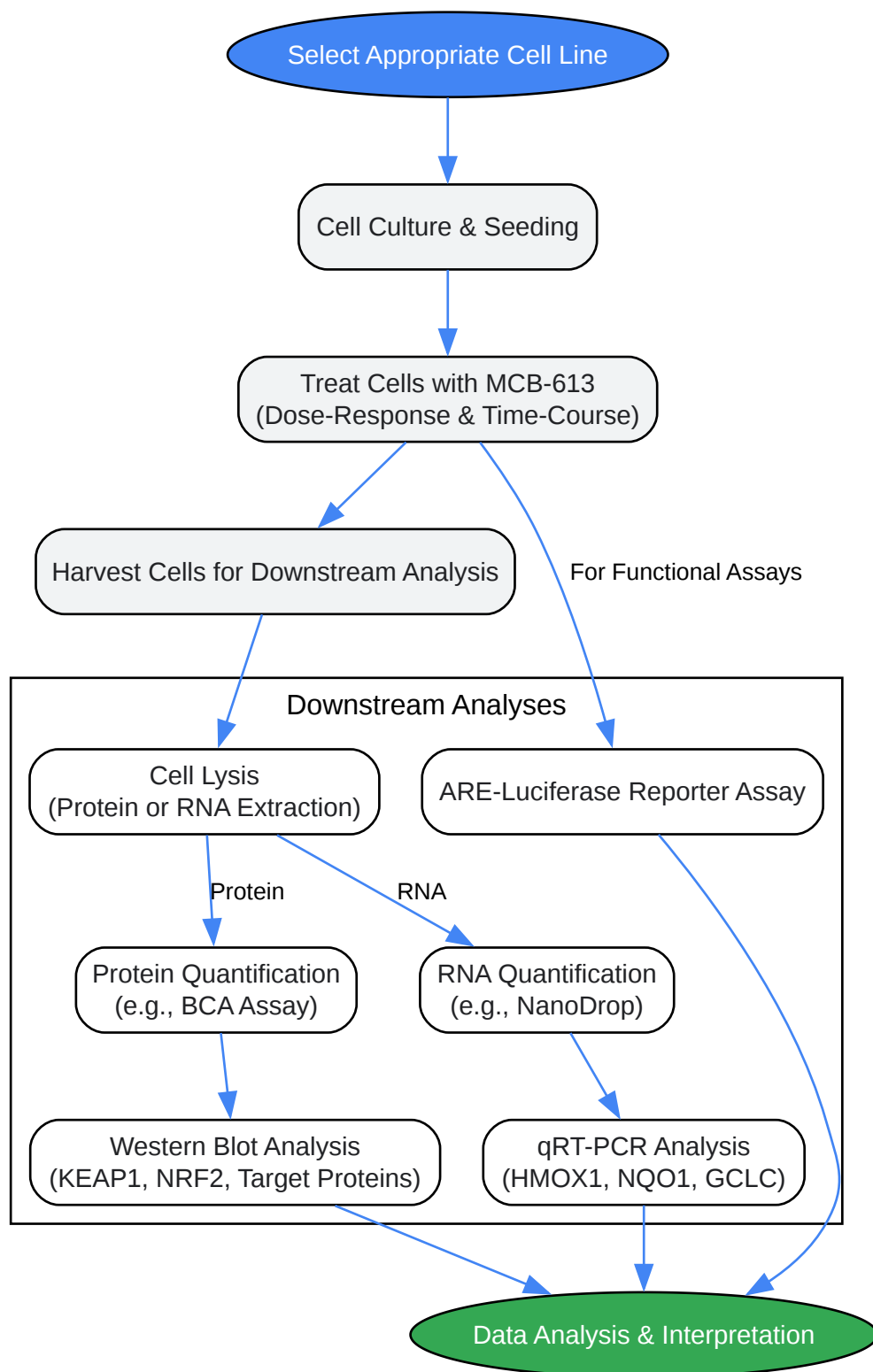
the SRC
target gene
MMP13.

MCB-613	Unfolded Protein Response	HeLa Cells	2-10 μ M (4 hrs)	Induction of UPR markers (p-eIF2 α , p-IRE1 α , ATF4), indicating ER stress.	[10]
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MCB-613	In Vivo Tumor Growth	MCF-7 Xenograft Model	20 mg/kg (i.p.)	Inhibition of tumor growth in a breast cancer mouse xenograft model.	[5]
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Experimental Workflow

The diagram below outlines a general experimental workflow for characterizing the effects of **MCB-613** on the KEAP1-NRF2 pathway in a cell-based model.



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